2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid
Overview
Description
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Specific Compounds : It is used to form various acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates, which are important in chemical synthesis (Sokolov & Aksinenko, 2010).
Potential Antileukotrienic Agent : This compound shows potential as an antileukotrienic agent, inhibiting arachidonic acid-induced platelet aggregation, which is significant in the field of pharmacology and medical research (Jampílek et al., 2004).
Pharmacological Applications : As an analog, it acts as a potent and selective EP3 receptor antagonist, showing efficacy in inhibiting PGE2-induced uterine contraction in pregnant rats, indicating its therapeutic potential (Asada et al., 2010).
PPARgamma Agonist : It is identified as a potent and selective PPARgamma agonist with improved solubility in certain solutions, which is significant in drug development and pharmacological studies (Collins et al., 1998).
Metabolite Structure and Stereochemistry : The synthesis of its analogs offers insights into the structure and stereochemistry of major urinary metabolites of certain drugs, aiding in the understanding of drug metabolism (Baba et al., 2018).
Inhibitory Activity Against Enzymes : Imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates derived from it show potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26A1), enhancing the biological effects of certain retinoids in neuroblastoma models (Gomaa et al., 2011).
Catalyst in Chemical Reactions : It can achieve high yields in certain chemical reactions, serving as a valuable catalyst in organic synthesis (He Chong-heng, 2010).
Structural Confirmation in Chemical Research : Its synthesized methyl esters are used for structural confirmation in chemical research, important in the field of organic chemistry (Tchapkanov & Petrov, 1998).
Radiopharmaceutical Imaging : A derivative, [11C]CS1P1, serves as a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1 (S1P1) in human studies, highlighting its diagnostic application in medical imaging (Luo et al., 2019).
HPLC Method Development : It is involved in the development of reverse phase HPLC methods for separating stereo isomers of certain propanoic acids, contributing to advancements in chromatography (Davadra et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound acts as a PPAR agonist . It binds to the receptor, leading to a conformational change that allows the receptor to bind to specific sequences of DNA called PPAR response elements (PPREs). This binding event can upregulate or downregulate the transcription of target genes, leading to changes in the production of proteins involved in various biological processes .
Biochemical Pathways
The activation of PPARs by this compound can affect several biochemical pathways. For instance, it can influence the central inflammation process . The exact pathways and their downstream effects may vary depending on the specific PPAR subtype that the compound targets and the cellular context.
Result of Action
The activation of PPARs by this compound can lead to various molecular and cellular effects. For example, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQVJNQZQTWNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617173 | |
Record name | 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32445-89-9 | |
Record name | α,α-Dimethyl-4-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32445-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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